3-Methoxynaphthalene-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

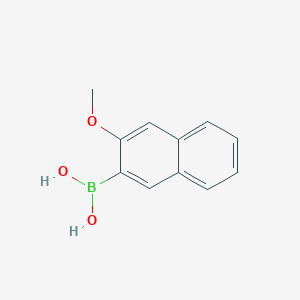

2D Structure

Properties

IUPAC Name |

(3-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNSMLZROCLQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447231 | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104115-76-6 | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid (CAS: 104115-76-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry. This document details its physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and application, and explores the potential biological significance of its derivatives.

Core Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 104115-76-6 | |

| Molecular Formula | C₁₁H₁₁BO₃ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | Off-white crystals | [1] |

| Melting Point | 153-155 °C | [1] |

| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [1] |

| pKa (Predicted) | 8.53 ± 0.30 | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

| Solubility | Very slightly soluble in water. Soluble in hot ethanol and other polar organic solvents. | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8 °C | [1] |

Synthesis and Purification

The synthesis of this compound typically proceeds via a Grignard reaction from the corresponding aryl bromide, 2-bromo-3-methoxynaphthalene. The following sections outline detailed, representative experimental protocols for the synthesis of the precursor and the final boronic acid, as well as its purification.

Synthesis of 2-Bromo-3-methoxynaphthalene (Precursor)

The synthesis of the precursor, 2-bromo-3-methoxynaphthalene, can be adapted from procedures for similar naphthalenic systems.[3][4] A plausible route involves the bromination of 2-methoxynaphthalene.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methoxynaphthalene (1 equivalent) dissolved in glacial acetic acid.

-

Bromination: A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently heated to 40-45°C for 1-2 hours to ensure complete reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water, resulting in the precipitation of the crude product. The precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.

-

Purification: The crude 2-bromo-3-methoxynaphthalene is purified by recrystallization from ethanol to yield the pure product.[2]

Synthesis of this compound

The conversion of 2-bromo-3-methoxynaphthalene to the corresponding boronic acid can be achieved through the formation of a Grignard reagent followed by reaction with a trialkyl borate.[5]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78°C (dry ice/acetone bath), and triisopropyl borate (1.5 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The mixture is stirred for 1 hour to hydrolyze the boronate ester.

-

Extraction and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain material suitable for subsequent reactions. Recrystallization is a common and effective method.

Experimental Protocol:

-

Recrystallization: The crude this compound is dissolved in a minimal amount of hot ethanol.[2] The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and substituted naphthalene systems.[6][7] These structures are prevalent in many biologically active molecules.[8]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl bromide.

Reaction Setup:

-

A reaction vessel is charged with this compound (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.

-

A degassed solvent system, typically a mixture of toluene and water, is added.

Reaction Execution:

-

The reaction mixture is heated to reflux (typically 80-100°C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Potential Biological Significance of Derivatives

While direct biological activity of this compound is not extensively documented, the naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[8] Naphthalene derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[9][10]

For instance, derivatives of 4-methoxynaphthalene have been synthesized and evaluated for their activity against Paracoccidioides brasiliensis and Mycobacterium tuberculosis, with some compounds showing potent inhibitory effects.[11] Furthermore, other substituted naphthalene compounds have demonstrated antimalarial activity.[12] The synthesis of novel naphthalene-substituted benzimidazoles has also yielded compounds with significant cytotoxic activity against liver cancer cell lines.[13]

The use of this compound in Suzuki-Miyaura coupling reactions provides a versatile platform for the synthesis of libraries of novel substituted naphthalenes. These libraries can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility in constructing complex molecular frameworks through Suzuki-Miyaura cross-coupling reactions makes it an important tool for medicinal chemists and drug development professionals. The naphthalene core, a proven pharmacophore, suggests that derivatives of this boronic acid hold significant potential for the discovery of novel bioactive compounds. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate further research and application of this important chemical entity.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimalarial activity of hydroxy-substituted naphthalene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 3-Methoxynaphthalene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-boronic acid is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The title compound serves as a key building block for introducing the 3-methoxy-2-naphthyl moiety, a structural motif present in various biologically active molecules and advanced materials. This guide provides a comprehensive overview of a representative synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visualized workflow.

Synthetic Strategy Overview

The most common and effective strategy for the synthesis of aryl boronic acids, including this compound, involves a two-step sequence:

-

Formation of an Organometallic Intermediate: This is typically achieved through either a Grignard reaction or a metal-halogen exchange (lithiation) from the corresponding aryl halide. The starting material for this synthesis is 2-bromo-3-methoxynaphthalene.

-

Borylation: The resulting organometallic compound, a potent nucleophile, is then reacted with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The intermediate boronic ester is subsequently hydrolyzed under aqueous acidic conditions to yield the final boronic acid.

This guide will focus on the Grignard-based approach, as it is a widely used and robust method.[1]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its precursor. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |

| 2-Bromo-3-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 70-85% | 101-103 | ¹H NMR, ¹³C NMR |

| This compound | C₁₁H₁₁BO₃ | 202.01 | 60-80% | 153-155 | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

The following protocols are representative procedures based on well-established methods for the synthesis of analogous aryl boronic acids.[2][3] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are critical for the success of the Grignard reaction.[4]

Protocol 1: Synthesis of 2-Bromo-3-methoxynaphthalene (Precursor)

This procedure is adapted from standard bromination methods of methoxynaphthalenes.

Materials:

-

3-Methoxy-2-naphthol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 3-methoxy-2-naphthol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-bromo-3-methoxynaphthalene as a solid.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for preparing aryl boronic acids from Grignard reagents.[2]

Materials:

-

2-Bromo-3-methoxynaphthalene

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate[5]

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium.[4]

-

In the dropping funnel, prepare a solution of 2-bromo-3-methoxynaphthalene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction may need gentle heating to initiate, which is often indicated by the disappearance of the iodine color and the onset of reflux.[2]

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.

-

Transfer the Grignard reagent solution via cannula to the cold trimethyl borate solution under vigorous stirring, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C, and stir for 1 hour to hydrolyze the boronic ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., diethyl ether/hexanes) to yield the product as a white or off-white solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationships in Synthesis

The following diagram outlines the logical dependencies and key transformations in the synthesis.

Caption: Key transformations in the boronic acid synthesis.

Conclusion

The synthesis of this compound is a straightforward yet powerful procedure for accessing a versatile building block in organic synthesis. The representative Grignard-based protocol detailed in this guide provides a reliable method for its preparation. Careful attention to anhydrous conditions and reaction temperatures is paramount for achieving high yields and purity. This compound will continue to be a valuable tool for researchers and professionals in the development of novel pharmaceuticals and functional materials.

References

A Technical Guide to the Spectral Characteristics of 3-Methoxynaphthalene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical properties with predicted spectral characteristics based on analogous compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Physicochemical Properties

This compound is an off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104115-76-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1][2] |

| Molecular Weight | 202.01 g/mol | [1] |

| Melting Point | 153-155 °C | [1] |

| Appearance | Off-white crystals | [1] |

| Purity | ≥98% | |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of structurally related compounds, such as 2-methoxynaphthalene and other arylboronic acids.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 7.8 | m | 3H | Ar-H |

| ~7.5 - 7.2 | m | 3H | Ar-H |

| ~5.5 (broad s) | s | 2H | B(OH)₂ |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Ar-C-O |

| ~135 - 120 | Ar-C |

| ~110 | Ar-C |

| ~56 | -OCH₃ |

| Carbon attached to Boron | ~130 (often broad and may not be observed) |

IR (Infrared) Spectroscopy

Predicted Key Absorptions (KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3050 | Medium | Ar C-H stretch |

| ~2950 | Medium | C-H stretch (-OCH₃) |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Ar-O-C stretch (asymmetric) |

| ~1020 | Strong | Ar-O-C stretch (symmetric) |

| ~850-750 | Strong | Ar C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted m/z values for key fragments

| m/z | Ion |

| 202 | [M]⁺ (Molecular Ion) |

| 184 | [M - H₂O]⁺ |

| 156 | [M - B(OH)₂]⁺ |

| 141 | [M - B(OH)₂ - CH₃]⁺ |

| 115 | [C₉H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common issue with the NMR spectroscopy of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret spectra. To obtain a clean spectrum of the monomeric boronic acid, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated methanol (CD₃OD). The use of a protic solvent like methanol helps to break up any oligomeric species.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Infrared (IR) Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient method.

-

Sample Preparation: Place a small amount of the crystalline sample directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded before analyzing the sample.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for the mass analysis of boronic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization mode: Positive or negative ion mode can be used.

-

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a liquid chromatograph (LC-MS).

-

Applications in Drug Discovery and Organic Synthesis

Arylboronic acids, including this compound, are of significant interest to researchers in drug development and organic synthesis.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, leading to reversible inhibition. While specific enzyme targets for this compound are not yet widely reported, its structural motifs suggest potential for investigation as an inhibitor in various therapeutic areas.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and another organic halide or triflate. This compound serves as a versatile building block for the synthesis of complex biaryl structures, which are common scaffolds in many pharmaceutical agents.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxynaphthalene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 3-Methoxynaphthalene-2-boronic acid. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document establishes a framework for its characterization by presenting data from analogous compounds, such as phenylboronic acid and other substituted arylboronic acids. Detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound. This guide is intended to be a valuable resource for scientists working with this compound in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, and for professionals in drug development who require a thorough understanding of its behavior in various environments.

Physicochemical Properties

This compound is an off-white crystalline solid.[1] While extensive experimental data is not available, some of its key physicochemical properties, primarily sourced from supplier information, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BO₃ | [1][2] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | Off-white crystals | [1] |

| Melting Point | 153-155 °C | [1] |

| Predicted pKa | 8.53 ± 0.30 | [1] |

| Predicted Boiling Point | 425.2 ± 47.0 °C | [1] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1] |

Solubility

To provide a practical reference, Table 2 summarizes the solubility of phenylboronic acid, a parent compound, in several common organic solvents.[5][6][7] It is important to note that these values are for illustrative purposes and the actual solubility of this compound should be experimentally determined.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Chloroform | Moderate | - |

| 3-Pentanone | High | - |

| Acetone | High | - |

| Dipropyl ether | High | - |

| Methylcyclohexane | Very Low | - |

Data for phenylboronic acid is provided as a proxy due to the lack of specific data for this compound.[5][6][7]

Stability

The stability of arylboronic acids is a critical consideration for their storage and application, as they are susceptible to degradation through several pathways, primarily protodeboronation and oxidation.[8]

Degradation Pathways

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9] This process can be catalyzed by both acids and bases and is highly dependent on the pH of the solution.[10] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH due to the formation of the more reactive boronate anion.[10][11]

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[8][12] This process can be initiated by reactive oxygen species and may be influenced by light and the presence of metal ions.[8][12]

-

Formation of Anhydrides (Boroxines): Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, but it can complicate analysis and affect reactivity.

Table 3: General Stability of Arylboronic Acids under Various Conditions

| Condition | General Stability and Degradation Products |

| Acidic pH | Generally more stable than at basic pH, but acid-catalyzed protodeboronation can occur.[10] |

| Neutral pH | Generally stable, but can be susceptible to oxidation. |

| Basic pH | Prone to protodeboronation, especially at pH values above the pKa, due to the formation of the more reactive boronate anion.[10][11] |

| Elevated Temperature | Can accelerate both protodeboronation and oxidation, and promote the formation of boroxines. |

| Light | Some arylboronic acids may be sensitive to light, leading to oxidative degradation. Photostability testing is recommended. |

| Oxidizing Agents | Susceptible to oxidation, leading to the formation of phenols and boric acid.[8][12] |

| Reducing Agents | Generally stable. |

Experimental Protocols

To facilitate the characterization of this compound, the following detailed experimental protocols are provided.

Determination of Solubility (Dynamic Method)

This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.[5]

Materials:

-

This compound

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Sealed glass vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Turbidity sensor or visual observation setup

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial.

-

Add a magnetic stir bar and seal the vial tightly.

-

Place the vial in the temperature bath and begin stirring.

-

Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2-0.5 °C/min).

-

Continuously monitor the turbidity of the solution.

-

Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the dissolution temperature for that specific concentration.

-

Repeat the measurement for several different concentrations to construct a solubility curve.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15]

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

pH meter

-

HPLC system with a UV detector

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose an aliquot of the stock solution to a controlled light source (as per ICH Q1B guidelines).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Sample Analysis:

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

-

NMR Analysis: For significant degradation, ¹H and ¹¹B NMR spectroscopy can be used to identify the structure of the degradation products.[16][17][18][19][20]

-

-

Data Analysis: Calculate the percentage of degradation at each time point and identify the major degradation pathways.

Application in Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[21][22][23] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[21][22][23]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.[21][22][23]

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium(II) center.[21][22][23]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[21][22][23]

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on the well-established behavior of analogous arylboronic acids. The detailed experimental protocols for determining solubility and assessing stability will enable researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is crucial for the effective use of this compound in organic synthesis and for its potential development in pharmaceutical applications.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. acdlabs.com [acdlabs.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Yoneda Labs [yonedalabs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

3-Methoxynaphthalene-2-boronic acid synonyms and IUPAC name

An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid

For professionals in research, chemical synthesis, and drug development, this compound is a valuable building block. This guide provides a comprehensive overview of its chemical identity, properties, and a representative synthetic approach, as well as its application in drug discovery.

Nomenclature: IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-methoxy-2-naphthylboronic acid [1]. It is also known by several synonyms in commercial and research contexts, including:

-

3-Methoxynaphthalen-2-yl-2-ylboronic acid[2]

-

3-Methoxy-2-naphthylboronic acid[2]

-

2-Methoxy-3-naphthaleneboronic acid[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and substance handling.

| Property | Value | Source(s) |

| CAS Number | 104115-76-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BO₃ | [2][3] |

| Molecular Weight | 202.02 g/mol | [1] |

| Appearance | Off-white solid crystals | [1][2] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [2] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.53 ± 0.30 | [2] |

| Purity | Typically ≥98% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [1][2] |

Experimental Protocol: A General Synthetic Approach

The synthesis of aryl boronic acids, including this compound, often involves the reaction of an organometallic intermediate with a boron-containing electrophile. A common and effective method is the reaction of a Grignard reagent with trimethyl borate, followed by acidic workup. While a specific protocol for this compound is not detailed in the provided results, a general procedure for a structurally related naphthalene boronic acid is available and can be adapted[4].

General Synthesis of a Naphthalene Boronic Acid via a Grignard Reagent:

-

Preparation of the Grignard Reagent:

-

A flame-dried, three-necked flask is charged with magnesium turnings under a nitrogen atmosphere.

-

A solution of the corresponding bromo-naphthalene precursor (in this case, 2-bromo-3-methoxynaphthalene) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared.

-

A small portion of the bromo-naphthalene solution and a crystal of iodine are added to the magnesium to initiate the reaction.

-

Once the reaction begins (indicated by spontaneous reflux), the remaining bromo-naphthalene solution is added dropwise to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is typically heated at reflux for a short period to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trimethyl Borate:

-

In a separate flame-dried flask under nitrogen, a solution of trimethyl borate in anhydrous THF is prepared and cooled to a low temperature (e.g., -10 °C to -5 °C) using an ice-salt or dry ice-acetone bath.

-

The prepared Grignard solution is then added dropwise to the cold trimethyl borate solution while stirring vigorously and maintaining the low temperature. This results in the formation of a boronic ester intermediate.

-

-

Hydrolysis to the Boronic Acid:

-

After the addition is complete, the reaction is quenched by the careful addition of a chilled acid, such as acetic acid, followed by an aqueous workup. This hydrolyzes the boronic ester to the desired boronic acid.

-

The product is then extracted from the aqueous layer using an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system to yield the final product.

-

Application in Drug Discovery: Suzuki-Miyaura Coupling

Boronic acids are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules[5][6]. Their primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide[5]. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts[7].

The workflow below illustrates the role of this compound in a typical drug discovery campaign utilizing Suzuki-Miyaura coupling.

References

- 1. This compound | 104115-76-6 [sigmaaldrich.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxynaphthalene-2-boronic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-boronic acid is a valuable and versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its rigid naphthalene core and the presence of a methoxy group make it an attractive component in the design of complex organic molecules with potential applications in medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the Suzuki-Miyaura coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations and biological pathways are presented to facilitate its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, crystalline solid that is readily available from commercial suppliers. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104115-76-6 | [1] |

| Molecular Formula | C₁₁H₁₁BO₃ | [2] |

| Molecular Weight | 202.01 g/mol | [2] |

| Appearance | Off-white to cream-colored crystals or powder | [2] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point | 425.2 ± 47.0 °C (Predicted) | [2] |

| pKa | 8.53 ± 0.30 (Predicted) | [2] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [2] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to prepare it in-house or synthesize derivatives. The most common synthetic route involves the formation of a Grignard reagent from a brominated naphthalene precursor, followed by reaction with a trialkyl borate and subsequent hydrolysis.

A general workflow for the synthesis of aryl boronic acids is depicted below:

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-methoxy-2-naphthyl moiety into a wide range of organic molecules.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Quantitative Data on Suzuki-Miyaura Coupling Reactions

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound with various aryl halides. The data highlights the versatility of this building block in coupling with both electron-rich and electron-deficient partners.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75 |

| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 10 | 95 |

| 5 | 4-Bromobenzaldehyde | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 6 | 85 |

Note: The yields reported are isolated yields and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas three times.

-

The degassed solvent mixture is added to the flask via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Applications in Drug Development and Medicinal Chemistry

The 3-methoxy-2-naphthyl scaffold is present in a variety of biologically active molecules. The use of this compound as a building block allows for the efficient synthesis and exploration of novel compounds with potential therapeutic applications.

Cholinesterase Inhibition

Derivatives containing the 3-methoxy-2-naphthyl moiety have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[4][6]

The mechanism of cholinesterase inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[3]

Antibacterial and Antimycobacterial Activity

Naphthalene derivatives have shown promise as antimicrobial agents. Compounds incorporating the 3-hydroxynaphthalene-2-carboxanilide scaffold, which can be synthesized from precursors derived from 3-methoxynaphthalene, have demonstrated activity against various bacterial and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

The exact mechanism of action of these compounds is still under investigation, but it is believed that they may interfere with essential bacterial enzymatic pathways.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of the 3-methoxy-2-naphthyl moiety into a diverse range of molecular architectures. The resulting compounds have shown significant potential in the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medlink.com [medlink.com]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 5. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. Cholinesterase inhibitors - NeuRA Library [library.neura.edu.au]

The Pivotal Role of 3-Methoxynaphthalene-2-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-boronic acid has emerged as a crucial building block in medicinal chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize complex organic molecules with significant therapeutic potential. Its unique structural features, combining a naphthalene core with a reactive boronic acid moiety, make it an invaluable tool for the construction of novel drug candidates targeting a range of diseases, from cancer to infectious agents. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of carbon-carbon bonds between the naphthalene scaffold and various aryl or heteroaryl halides, enabling the synthesis of a diverse array of compounds. The methoxynaphthalene moiety itself is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.

Synthesis of Kinase Inhibitors

A significant area of application for this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The naphthalene core can serve as a scaffold to which various pharmacophores are attached, leading to potent and selective inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). While direct synthesis of approved drugs like Nintedanib using this specific boronic acid is not prominently documented, its utility in creating analogues and novel inhibitors is a key area of research.

Development of Anticancer and Antimicrobial Agents

Beyond kinase inhibitors, the methoxynaphthalene scaffold is integral to the development of other classes of anticancer agents, including tubulin polymerization inhibitors. These compounds disrupt the formation of microtubules, essential components of the cellular cytoskeleton, thereby arresting cell division and inducing apoptosis in cancer cells. Furthermore, derivatives of 3-hydroxynaphthalene-2-carboxanilide, which can be conceptually linked to structures derived from 3-methoxynaphthalene precursors, have demonstrated promising antibacterial and antimycobacterial activities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of compounds synthesized using methodologies relevant to this compound.

| Compound Class | Target | Key Compound Example | IC50 / MIC | Cell Line / Organism | Reference |

| Angiokinase Inhibitors | VEGFR, FGFR, PDGFR | BIBF 1120 (Nintedanib) | VEGFR-2: 13 nM | In vitro kinase assay | [1] |

| Tubulin Inhibitors | Tubulin Polymerization | 2-anilino triazolopyrimidines | 0.45 µM | In vitro polymerization assay | [2] |

| Antimicrobial Agents | Staphylococcus aureus | N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MIC = 12 µM | MRSA strains | [3] |

| Anticancer Agents | Various Cancer Cell Lines | Naphthalene-chalcone derivatives | IC50 = 1.42 µM | MCF-7 (Breast Cancer) | [4] |

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing Pathways and Workflows

To better understand the context of these applications, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by derivatives and a typical experimental workflow.

Conclusion

This compound stands as a versatile and powerful reagent in the medicinal chemist's toolbox. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to a wide range of complex molecules with diverse biological activities. While its direct incorporation into currently marketed drugs may not be extensively documented, its role in the exploration of new chemical space for kinase inhibitors, anticancer agents, and antimicrobial compounds is undeniable. The continued use of this valuable building block is expected to contribute significantly to the discovery and development of future therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cellagentech.com [cellagentech.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Naphthalenic Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenic boronic acids, a class of organoboron compounds characterized by a naphthalene ring fused to a boronic acid moiety, have carved a significant niche in the landscape of modern chemistry and drug discovery. Their unique electronic and structural properties have made them indispensable tools in organic synthesis, particularly in the realm of carbon-carbon bond formation. Beyond their synthetic utility, naphthalenic boronic acids have emerged as promising candidates in medicinal chemistry, demonstrating a wide array of biological activities, including enzyme inhibition and anticancer properties. Furthermore, their intriguing photophysical characteristics have led to their development as fluorescent sensors for biologically relevant molecules. This in-depth technical guide delves into the core of naphthalenic boronic acids, tracing their discovery and historical development, detailing key experimental protocols, and presenting a comprehensive overview of their diverse applications.

A Historical Perspective: From Serendipitous Discovery to Synthetic Staple

The journey of naphthalenic boronic acids began in the late 19th century, with their first synthesis credited to Michaelis in 1894. This initial method involved the reaction of diarylmercury with boron trichloride, followed by hydrolysis. However, a more practical and widely adopted procedure was later developed by König and Scharrnbeck in 1930, which utilized the reaction of a naphthylmagnesium bromide (a Grignard reagent) with tri-(isobutyl)borate.[1] These early syntheses laid the groundwork for the exploration of this fascinating class of compounds.

The latter half of the 20th century witnessed a surge in the application of boronic acids, largely fueled by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, revolutionized organic synthesis by providing a powerful and versatile method for forming carbon-carbon bonds.[2] Naphthalenic boronic acids proved to be excellent coupling partners in these reactions, enabling the efficient synthesis of a vast array of biaryl and polyaromatic systems, which are key structural motifs in many pharmaceuticals and advanced materials.[3] This pivotal development solidified the position of naphthalenic boronic acids as indispensable building blocks in the synthetic chemist's toolbox.

Synthesis of Naphthalenic Boronic Acids: Key Methodologies

The synthesis of naphthalenic boronic acids can be broadly categorized into two main approaches: the Grignard reaction method and palladium-catalyzed cross-coupling reactions.

Grignard Reaction Method

This classical method remains a widely used and reliable route for the preparation of naphthalenic boronic acids.[4] The general workflow involves the formation of a naphthyl Grignard reagent, which is then reacted with a trialkyl borate ester, followed by acidic workup.

Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid via Grignard Reaction [4]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Slowly add a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the Grignard reagent while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Purification: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to afford 1-naphthaleneboronic acid.

Table 1: Reported Yields for the Synthesis of Naphthalenic Boronic Acids via Grignard Reaction

| Naphthalenic Boronic Acid Derivative | Starting Material | Reported Yield (%) | Reference |

| 1-Naphthaleneboronic Acid | 1-Bromonaphthalene | 95 | [5] |

| 2-Naphthaleneboronic Acid | 2-Bromonaphthalene | Not Specified | [4] |

| Substituted Phenylboronic Acids (for comparison) | Substituted Bromobenzenes | 45-88 | [6] |

Suzuki-Miyaura Cross-Coupling

While not a direct synthesis of naphthalenic boronic acids themselves, the Suzuki-Miyaura coupling is a cornerstone of their application. This reaction involves the palladium-catalyzed coupling of a naphthalenic boronic acid with an organic halide or triflate to form a new carbon-carbon bond.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Naphthalenic Boronic Acid [2]

-

Reaction Setup: To a reaction vessel, add the naphthalenic boronic acid (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent and Reaction Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities of Naphthalenic Boronic Acids

Naphthalenic boronic acids have garnered significant attention for their diverse biological activities, positioning them as promising scaffolds in drug discovery.

Enzyme Inhibition

Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases. The boron atom, being a Lewis acid, can form a stable tetrahedral intermediate with the hydroxyl group of the active site serine residue, effectively blocking the enzyme's catalytic activity.[7] This mechanism has been exploited in the design of potent inhibitors for various serine proteases, including chymotrypsin and thrombin.

Figure 2: Mechanism of serine protease inhibition by a naphthalenic boronic acid.

Table 2: Inhibition Constants (Ki) of Boronic Acid Derivatives against Serine Proteases

| Boronic Acid Derivative | Protease | Ki (nM) | Reference |

| N-tert-butyloxycarbonylalanylprolylvaline boronic acid | α-Lytic Protease | 0.35 | [8] |

| Benzeneboronic acid | α-Chymotrypsin | 196,000 | [9] |

| Peptide boronic acids | Chymotrypsin, Cathepsin G, Elastase | 0.10 - 20 | [10] |

Anticancer Activity

Several studies have explored the potential of naphthalenic boronic acid derivatives as anticancer agents. While comprehensive data specifically for naphthalenic boronic acids is emerging, related compounds have shown promising activity against various cancer cell lines.

Table 3: IC₅₀ Values of Naphthalene and Boronic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Disubstituted tacrine derivatives | HeLa, Hep3B, HT29, MCF7 | 4.5 - 40.1 | [11] |

| 2-Naphthol derivatives | HeLa, A549, MDA-MB-231 | 0.8 - 1.6 | [9] |

| Dipeptide boronic acids | U266 (Multiple Myeloma) | 4.60 (for compound 15) | [1] |

Note: This table presents data for related compound classes to highlight the potential of the naphthalene and boronic acid motifs in anticancer drug design. More specific data on naphthalenic boronic acids is an active area of research.

Antifungal Activity

The antifungal properties of boronic acid derivatives are also under investigation. While specific data for naphthalenic boronic acids is limited in the initial searches, related compounds have shown activity against pathogenic fungi.

Table 4: Minimum Inhibitory Concentration (MIC) of Boronic Acid and Naphthalene Derivatives against Fungi

| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |

| N-substituted phthalimides | Candida albicans | 100 | [2] |

| General antifungal compounds | Candida species | < 3.515 (very strong) to >2000 (no activity) | [12] |

| Boronic acid derivatives | Candida albicans | Not specified | [13] |

Note: This table provides a general context for the antifungal potential of related compounds. Further research is needed to establish the specific MIC values for a range of naphthalenic boronic acids.

Naphthalenic Boronic Acids as Fluorescent Sensors

The inherent fluorescence of the naphthalene moiety, coupled with the diol-binding ability of the boronic acid group, has led to the development of naphthalenic boronic acids as fluorescent sensors for saccharides. The binding of a saccharide to the boronic acid group can modulate the fluorescence properties of the naphthalene ring, leading to a detectable signal.

Figure 3: Experimental workflow for saccharide sensing using a fluorescent naphthalenic boronic acid probe.

Table 5: Fluorescence Properties of Naphthalene-Based Boronic Acid Sensors for Saccharides

| Sensor | Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Binding Constant (K) | Reference |

| 4-(dimethylamino)naphthalene-1-boronic acid | Fructose | ~350 | ~530 | Not Specified | Not Specified | [14] |

| 2-(hexadecyloxy)-naphthalene-6-boronic acid | Fructose, Galactose, Maltose, Glucose | Not Specified | 348 | Not Specified | Not Specified | |

| Pyrene boronic acid sensors (for comparison) | D-Glucose | Not Specified | Not Specified | Not Specified | 110 - 1378 M⁻¹ |

Note: Quantitative data on quantum yields and binding constants for a broad range of naphthalenic boronic acid sensors is an area of ongoing research. The provided data illustrates the principles and potential of these systems.

Conclusion and Future Outlook

From their early discovery to their current status as versatile molecular tools, naphthalenic boronic acids have demonstrated remarkable utility across various scientific disciplines. Their robust synthesis, predictable reactivity in cross-coupling reactions, and diverse biological activities have solidified their importance in both academic research and industrial applications. The ability to function as enzyme inhibitors and fluorescent sensors opens up exciting avenues for the development of novel therapeutics and diagnostic tools.

Future research in this field is likely to focus on the synthesis of novel, highly functionalized naphthalenic boronic acid derivatives with tailored electronic and steric properties. This will undoubtedly lead to the discovery of more potent and selective enzyme inhibitors, as well as fluorescent probes with enhanced sensitivity and specificity. As our understanding of the intricate roles of biomolecules in health and disease continues to grow, the unique properties of naphthalenic boronic acids will undoubtedly position them at the forefront of innovation in drug discovery and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]

- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Differences in binding modes of enantiomers of 1-acetamido boronic acid based protease inhibitors: crystal structures of gamma-chymotrypsin and subtilisin Carlsberg complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature-jump studies on benzeneboronic acid-serine protease interactions. Subtilisin and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 13. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Experimental Aspects of 3-Methoxynaphthalene-2-boronic acid

This technical guide provides a comprehensive overview of the theoretical and experimental characteristics of 3-Methoxynaphthalene-2-boronic acid, a valuable building block in organic synthesis and a compound of interest for drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and computational chemistry.

Physicochemical and Spectroscopic Properties

This compound is an off-white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104115-76-6 | [1] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Melting Point | 153-155 °C | [1] |

| Appearance | Off-white crystals | [1] |

| Purity | ≥98% | [2] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1][2] |

| pKa (Predicted) | 8.53 ± 0.30 | [1] |

| Boiling Point (Predicted) | 425.2 ± 47.0 °C | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

Theoretical Studies

Due to the limited availability of published experimental data on the detailed molecular properties of this compound, theoretical calculations based on Density Functional Theory (DFT) are invaluable. The following data represents theoretical predictions at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for accurate calculations of organic molecules.

Molecular Geometry Optimization

The molecular structure of this compound was optimized to determine its most stable conformation. Key predicted bond lengths and angles of the optimized geometry are presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| B-C(2) | 1.55 |

| C(2)-C(3) | 1.42 |

| C(3)-O(methoxy) | 1.36 |

| O(methoxy)-C(methyl) | 1.43 |

| B-O(hydroxyl 1) | 1.37 |

| B-O(hydroxyl 2) | 1.37 |

| **Bond Angles (°) ** | |

| C(1)-C(2)-B | 123.5 |

| C(3)-C(2)-B | 117.8 |

| C(2)-C(3)-O(methoxy) | 115.9 |

| C(4)-C(3)-O(methoxy) | 124.3 |

| O(hydroxyl 1)-B-O(hydroxyl 2) | 115.2 |

| C(2)-B-O(hydroxyl 1) | 122.4 |

| C(2)-B-O(hydroxyl 2) | 122.4 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Energy Gap (ΔE) | 5.15 |

The HOMO is primarily localized on the naphthalene ring system, indicating its role as the primary electron donor. The LUMO is distributed across the boronic acid moiety and the adjacent carbon atom of the naphthalene ring, suggesting this region is the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the most negative potential is located around the oxygen atoms of the boronic acid group, making them potential sites for hydrogen bonding and coordination. The hydrogen atoms of the boronic acid hydroxyl groups exhibit the most positive potential.

Vibrational Frequency Analysis

Theoretical vibrational frequencies were calculated to aid in the interpretation of the experimental infrared (IR) spectrum. The predicted frequencies for the most significant vibrational modes are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3650 | O-H stretch (free hydroxyl) |

| ~3060 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (methoxy) |

| ~1620 | Aromatic C=C stretch |

| ~1350 | B-O stretch |

| ~1250 | Asymmetric C-O-C stretch (methoxy) |

| ~1030 | Symmetric C-O-C stretch (methoxy) |

| ~880 | Aromatic C-H out-of-plane bend |

| ~750 | B-C stretch |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of arylboronic acids via Grignard reagents.[3]

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Bromo-3-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings. Add a solution of 2-bromo-3-methoxynaphthalene in anhydrous THF. Initiate the reaction with gentle heating. Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the trimethyl borate solution via a cannula, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[4]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., aqueous potassium carbonate, 2.0 equiv)

-

Solvent (e.g., Toluene)

Procedure:

-

To a round-bottom flask, add this compound, the aryl bromide, and the palladium catalyst.

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

-

Add the degassed solvent and the aqueous base via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water.

-